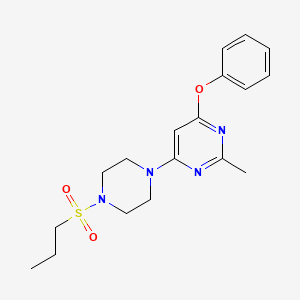

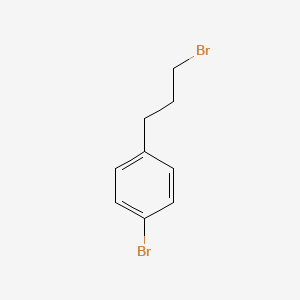

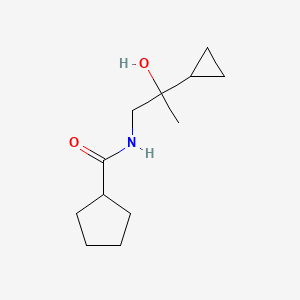

1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a chemically synthesized molecule that appears to be designed for biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonyl piperidine derivatives and their synthesis, crystal structure, and biological activities, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of sulfonyl piperidine derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine . This method suggests that the synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine could potentially follow a similar pathway, with appropriate substitutions on the benzhydryl ring and the piperidine nitrogen.

Molecular Structure Analysis

The molecular structure of sulfonyl piperidine derivatives can be elucidated using spectroscopic techniques and X-ray crystallography . These compounds often crystallize in the monoclinic crystal class and exhibit a chair conformation of the piperidine ring. The geometry around the sulfur atom is typically tetrahedral. It is reasonable to assume that 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine would also adopt a similar conformation and geometry.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl piperidine derivatives can involve substitutions at various positions, including the oxygen atom of the sulfonyl group . These reactions are often carried out in the presence of bases like sodium hydride and solvents such as dimethyl formamide. The presence of electrophilic sites on the molecule, such as the sulfonyl group, suggests that 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine could undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by the nature of their substituents. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and biological activity . The dimethoxy and dimethylpyrazolyl groups in 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine are likely to contribute to its overall physicochemical profile and could potentially enhance its biological activity.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of compounds related to "1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine" have been explored in several studies. For instance, the process involves the synthesis of complex molecules through specific reactions and their subsequent characterization using spectroscopic techniques and X-ray crystallography. These studies provide foundational knowledge on the chemical properties and structural configurations of these compounds, which is crucial for understanding their potential applications in various fields of research (Naveen et al., 2015).

Anticancer Activity

Research has also been conducted on the anticancer properties of compounds structurally similar to "1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine". These studies assess the compounds' efficacy against various cancer cell lines, contributing to the development of potential anticancer agents. Such research is essential for identifying new therapeutic strategies and compounds with high efficacy in cancer treatment (Turov, 2020).

Antimicrobial Activity

The antimicrobial potential of compounds with a similar structure has been evaluated against a range of pathogens. These studies aim to discover new antimicrobial agents that can be used to combat various bacterial and fungal infections. The exploration of such compounds contributes to addressing the growing concern of antimicrobial resistance and the need for novel antibiotics (Vinaya et al., 2009).

Antioxidant Properties

Research into the antioxidant properties of compounds structurally related to "1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine" has revealed their potential in scavenging free radicals. These findings are significant for the development of treatments for diseases caused by oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer (Gouda, 2012).

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-14-11-15(2)22(20-14)13-16-7-9-21(10-8-16)27(23,24)17-5-6-18(25-3)19(12-17)26-4/h5-6,11-12,16H,7-10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXAKVZOOJYHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)

![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)

![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)

![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)